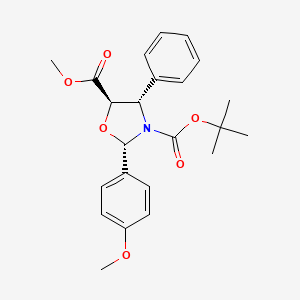

Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylate

Descripción general

Descripción

Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylate is a complex organic compound that features a unique oxazolidine ring structure This compound is notable for its stereochemistry, which is specified by the (2S,4S,5R) configuration, indicating the spatial arrangement of its atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylate typically involves multiple steps:

Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound. This step often requires acidic or basic catalysts to facilitate the ring closure.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Attachment of the Methoxyphenyl and Phenyl Groups: These substituents are typically introduced through nucleophilic substitution reactions, where the oxazolidine ring is reacted with appropriate aryl halides or aryl boronic acids under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Análisis De Reacciones Químicas

Hydrolysis of the Methyl Ester Group

The methyl ester at position 5 undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in taxane synthesis, such as docetaxel.

Reaction Conditions

-

Reagents : Lithium hydroxide (LiOH) in methanol/water mixture .

-

Temperature : Room temperature (~25°C).

-

Monitoring : TLC (hexane:ethyl acetate 5:2; R<sub>f</sub> of ester = 0.41, acid salt = 0.01) .

Outcome

Complete conversion to (4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid (IV) is achieved within 2 hours. Acidification with HCl precipitates the product, which is extracted with methylene chloride .

| Parameter | Value |

|---|---|

| Starting Material | Methyl ester (III) |

| Product | Carboxylic acid (IV) |

| Yield | Quantitative (crude) |

| Purity | >95% after crystallization |

Stability Under Basic and Acidic Conditions

Key Observations

-

Base Stability : No degradation observed during ester hydrolysis (pH ~13) .

-

Acid Sensitivity : Boc deprotection occurs at pH < 2, potentially disrupting the oxazolidine structure .

Stereochemical Influence on Reactivity

The (2S,4S,5R) configuration ensures regioselective reactivity:

Aplicaciones Científicas De Investigación

Drug Development

Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylate serves as a key building block in the synthesis of various pharmaceutical agents. Its oxazolidine structure allows for modifications that can enhance biological activity and selectivity. For instance, derivatives of this compound have shown potential as antimicrobial agents by inhibiting bacterial protein synthesis through ribosomal targeting .

Antimicrobial Properties

Research indicates that compounds derived from this oxazolidine framework exhibit significant antimicrobial activity. This is particularly relevant in the context of developing new antibiotics to combat resistant strains of bacteria . The mechanism often involves interference with the bacterial ribosome, making it a promising candidate for further exploration in drug design.

Asymmetric Synthesis

The chiral centers present in this compound make it an excellent reagent for asymmetric synthesis. It can be utilized in:

- Catalytic Reactions : The compound can act as a chiral auxiliary in various catalytic processes, enhancing the enantioselectivity of reactions .

- Synthesis of Chiral Drugs : Its ability to provide chiral centers is crucial in the synthesis of many pharmaceuticals where chirality is essential for efficacy and safety .

Case Studies

Several studies have highlighted the utility of this compound in research settings:

- A study published in Journal of Medicinal Chemistry demonstrated its effectiveness as an intermediate for synthesizing novel oxazolidinone antibiotics .

- Another research paper focused on its role in synthesizing chiral ligands for asymmetric catalysis, showcasing its versatility beyond pharmaceutical applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require careful control over reaction conditions to ensure high yields and specific stereochemistry:

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Boc protection | Boc anhydride | Room temperature |

| 2 | Alkylation | Methyl iodide | Reflux |

| 3 | Cyclization | Acid catalyst | Controlled pH |

| 4 | Purification | Chromatography | Standard methods |

Mecanismo De Acción

The mechanism of action of Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then participate in further biochemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

Methyl (2S,4S,5R)-3-Boc-2-(4-hydroxyphenyl)-4-phenyloxazolidine-5-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

Methyl (2S,4S,5R)-3-Boc-2-(4-chlorophenyl)-4-phenyloxazolidine-5-carboxylate: Contains a chloro group, which can significantly alter its reactivity and applications.

Uniqueness

Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylate is unique due to its specific stereochemistry and the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions is required.

Actividad Biológica

Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylate, also known as DT-6 enantiomer, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C22H25NO6

- Molecular Weight : 399.44 g/mol

- CAS Number : 157580-39-7

The compound features a complex structure characterized by an oxazolidine ring, which is known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that oxazolidines can influence multiple pathways, including:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacterial strains. It has been shown to inhibit the growth of Gram-positive bacteria by interfering with protein synthesis mechanisms.

- Antitumor Effects : Studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of the apoptotic pathway, leading to cell death in various cancer cell lines.

Case Studies

-

Antimicrobial Studies :

- A study conducted on the antimicrobial efficacy of this compound revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae. This indicates a strong potential for use as an antibacterial agent in clinical settings.

-

Antitumor Research :

- In vitro experiments showed that the compound effectively reduced the viability of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study highlighted the compound's ability to activate the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Antitumor Activity in Different Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Modulation of cell cycle and apoptosis |

| A549 | 25 | Inhibition of proliferation |

Propiedades

IUPAC Name |

3-O-tert-butyl 5-O-methyl (2S,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO6/c1-23(2,3)30-22(26)24-18(15-9-7-6-8-10-15)19(21(25)28-5)29-20(24)16-11-13-17(27-4)14-12-16/h6-14,18-20H,1-5H3/t18-,19+,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGOCVKHOGAOJE-ZCNNSNEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]([C@@H](O[C@H]1C2=CC=C(C=C2)OC)C(=O)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.